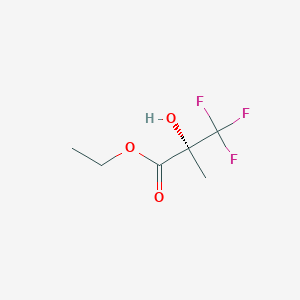

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester” is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are often used in a variety of applications, including the production of fragrances, pharmaceuticals, detergents, emulsifiers, and lubricants .

Synthesis Analysis

The synthesis of esters like “®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester” can be achieved through various methods. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . Another method involves the use of enzymes for esterification .

Molecular Structure Analysis

Esters have a general formula of RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is reversible and can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters are generally insoluble in water but soluble in organic solvents . They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester has been involved in various chemical syntheses. For instance, its reaction with ethanol forms ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate (Banks, Berry, & Moore, 1969). This compound has also been used in the enzymatic kinetic resolution of cyanohydrin acetates, leading to the synthesis of both enantiomers of γ-amino-β-hydroxybutanoic acid (GABOB) (Lu, Miet, Kunesch, & Poisson, 1990).

Application in Pheromone and Perfumery Synthesis

- This compound has also been utilized in the synthesis of pheromones. For example, it was used in the preparation of single-enantiomer 2-methyl-4-heptanol, a pheromone of Metamasius hemipterus (Ichikawa & Ono, 2006). Additionally, it played a role in the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one (Yong-chang, 2005).

Biocatalytic Applications

- The compound has been used in the biocatalytic production of enantiomerically pure acids. A novel heat-stable stereo-specific amidase from Klebsiella oxytoca was used for this purpose, leading to the production of enantiomerically pure (R)- and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids (Shaw et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds, such as fatty acid ethyl esters, have been implicated in mitochondrial injury and acute pancreatitis . They act via carboxylester lipase (CEL) and other enzymes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . The ester reacts with the water present to produce a carboxylic acid and an alcohol . The reaction is reversible and an equilibrium mixture is produced containing all four substances in the equation .

Biochemical Pathways

The hydrolysis of esters occurs through a nucleophilic acyl substitution pathway . Hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. Loss of alkoxide ion then gives a carboxylic acid . This process is commonly called saponification .

Pharmacokinetics

These compounds exhibit a sustained intestinal absorption of EPA, based on a half-life of 89 hours and 14 days needed to reach steady-state .

Result of Action

The hydrolysis of the ester results in the production of a carboxylic acid and an alcohol . This reaction is reversible and an equilibrium mixture is produced containing the ester, water, the carboxylic acid, and the alcohol .

Action Environment

The hydrolysis of the ester is influenced by the presence of a dilute acid and water . The reaction is reversible, and to get as much hydrolysis as possible, a large excess of water can be used . The dilute acid provides both the acid catalyst and the water .

Safety and Hazards

Zukünftige Richtungen

There is ongoing research into improving the production of esters like “®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester”. For example, overexpression of the native fatty acid (FA) operon, along with FAEE biosynthesis enzymes, has been shown to improve biodiesel biosynthesis in E. coli . There is also interest in the potential of esters in the valorization of carbon dioxide and in green methanol production .

Eigenschaften

IUPAC Name |

ethyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)